(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide
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Overview
Description
Preparation Methods
The synthesis of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide involves the reaction of triphenylphosphine with an appropriate allyl bromide derivative under controlled conditions. The reaction typically takes place in a solvent such as acetonitrile, dimethylformamide, or tetrahydrofuran . The product is then purified and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction:
Addition Reactions: The allyl group in the compound can undergo addition reactions with various electrophiles.
Common reagents used in these reactions include bases like sodium hydride and potassium tert-butoxide, as well as acids like hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is utilized in studies involving cellular processes and molecular interactions.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to selectively accumulate in the mitochondria due to the high transmembrane potential . This accumulation can disrupt mitochondrial function, leading to changes in cellular processes such as apoptosis and oxidative stress .
Comparison with Similar Compounds
(3-Ethoxycarbonyl-2-methylallyl)triphenylphosphonium Bromide can be compared with other triphenylphosphonium derivatives, such as:
(3-Carboxypropyl)triphenylphosphonium Bromide: Similar in structure but with a carboxypropyl group instead of an ethoxycarbonyl group.
(3-Methylallyl)triphenylphosphonium Bromide: Lacks the ethoxycarbonyl group, making it less versatile in certain reactions.
Properties
Molecular Formula |
C25H26BrO2P |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
[(E)-4-ethoxy-2-methyl-4-oxobut-2-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H26O2P.BrH/c1-3-27-25(26)19-21(2)20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-19H,3,20H2,1-2H3;1H/q+1;/p-1/b21-19+; |
InChI Key |
YTCUHHGAWIKMBX-UXJRWBAGSA-M |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CCOC(=O)C=C(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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